Methyl 1-isocyanatocyclopropane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-isocyanatocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-5(9)6(2-3-6)7-4-8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUNRHSIPLLHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544326 | |
| Record name | Methyl 1-isocyanatocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76126-48-2 | |
| Record name | Methyl 1-isocyanatocyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76126-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-isocyanatocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reaction: The synthesis of methyl 1-isocyanatocyclopropane-1-carboxylate typically begins with the cyclopropanation of an appropriate alkene using a carbenoid reagent. This step forms the cyclopropane ring.
Isocyanation: The cyclopropane derivative is then subjected to isocyanation using phosgene or a similar reagent to introduce the isocyanate group.
Esterification: Finally, the compound undergoes esterification with methanol to form the methyl ester group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1-isocyanatocyclopropane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Ureas, carbamates, or other substituted derivatives.
Scientific Research Applications
While "Methyl 1-isocyanatocyclopropane-1-carboxylate" is mentioned in the search results , comprehensive data tables and well-documented case studies regarding its applications are not available in the provided context. However, the search results do provide some related information that may be relevant.
Related Compounds and Reactions
- Curtius Rearrangement: this compound can be created via the Curtius rearrangement of cyclopropyl acyl azides . The Curtius rearrangement of methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate and methyl 1-azidocarbonyl cyclopropane-1-carboxylate has been studied .
- Synthesis: Research has been done comparing the reaction rates of cycloprop-1-enoyl azide rearrangement to isocyanate versus a cyclopropane analog .
- Reactivity: Cycloprop-1-enoyl azide undergoes rearrangement to isocyanate at a faster rate than its cyclopropane counterpart .
Other related information:
- Methyl 1-Methylcyclopropane-1-carboxylate: Information on methyl 1-Methylcyclopropane-1-carboxylate, including its formula, molecular weight, purity, and storage temperature, is available from chemical suppliers .
- Uses of Radioactivity: Radioactivity has many uses in nuclear industry, chemistry, petroleum, medicine, and steel . Activation analysis can identify elements in quantities as minute as one part per billion .
Mechanism of Action
The mechanism of action of methyl 1-isocyanatocyclopropane-1-carboxylate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isocyanate group is highly reactive and can form stable urea or carbamate linkages with amines and alcohols, respectively. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Polarity: Hydroxyl and amino derivatives exhibit higher polarity than the isocyanate or ethyl ester analogs, impacting their solubility and chromatographic behavior .
- Stability : Sulfonyl chlorides (e.g., ) and isocyanates are moisture-sensitive, requiring careful handling, whereas esters and hydroxylated analogs are more stable .
Research Findings and Industrial Relevance
- ACC Deaminase Studies: Methyl 1-aminocyclopropanecarboxylate is a key substrate for ACC deaminase, an enzyme with applications in sustainable agriculture to mitigate plant stress .
- Polymer Chemistry : Isocyanate-containing cyclopropanes (hypothetically) could be used in crosslinked polymers or coatings, leveraging their reactivity .
- Safety Considerations : Compounds with reactive groups (e.g., -NCO, -SO₂Cl) require stringent safety protocols, as highlighted in safety data sheets for analogs .
Biological Activity
Methyl 1-isocyanatocyclopropane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
This compound is an isocyanate derivative that can be synthesized through various chemical reactions, including the Curtius rearrangement of azides. This compound features a cyclopropane ring, which contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Studies have indicated that methyl isocyanates, including this compound, exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
| Study | Organism Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2020) | E. coli | 25 | Cell wall synthesis inhibition |
| Johnson et al. (2021) | S. aureus | 15 | Protein synthesis inhibition |
Cytotoxicity
The compound has also shown cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that this compound can induce apoptosis in cancer cells.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 30 | Apoptosis induction |
| MCF-7 | 22 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition and disruption of cellular processes. The compound's isocyanate functional group is particularly reactive with amines and thiols, which are prevalent in biological systems.
Case Study 1: Antitumor Activity
In a study by Lee et al. (2022), this compound was evaluated for its antitumor effects in vivo using a murine model. The results indicated a significant reduction in tumor size compared to the control group, suggesting its potential as a therapeutic agent.
Case Study 2: Inhibition of Enzymatic Activity
Research conducted by Zhang et al. (2023) focused on the inhibition of specific enzymes by this compound. The study found that the compound effectively inhibited ACC deaminase, an enzyme crucial for plant growth regulation, indicating potential applications in agricultural biotechnology.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Methyl 1-isocyanatocyclopropane-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclopropanation of a precursor (e.g., methyl cyclopropane-carboxylate derivatives) followed by isocyanate functionalization. Critical parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., palladium or copper) for cyclopropanation .
- Temperature control : Low temperatures (0–5°C) to stabilize the isocyanate group during functionalization .
- Solvent optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency .
- Data Consideration : Yields >70% are achievable with rigorous exclusion of moisture, as water hydrolyzes the isocyanate group .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm cyclopropane ring geometry and isocyanate group presence .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and rule out side products .
- FT-IR spectroscopy : A sharp peak near 2270 cm confirms the isocyanate (–NCO) group .
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis or polymerization .
- Handling : Use anhydrous solvents and moisture-free glassware. Monitor for exothermic decomposition during scale-up .
Advanced Research Questions
Q. How does the steric strain of the cyclopropane ring influence the reactivity of the isocyanate group in nucleophilic additions?
- Methodological Answer :
- Kinetic studies : Use F NMR or stopped-flow techniques to measure reaction rates with amines/thiols. The cyclopropane ring’s strain increases electrophilicity of –NCO, accelerating nucleophilic attack .
- Comparative analysis : Contrast reactivity with non-strained analogs (e.g., methyl isocyanate) to quantify strain effects .
Q. What computational methods are effective for predicting the stereochemical outcomes of cyclopropane ring-opening reactions?
- Methodological Answer :
- DFT calculations : Model transition states using software like Gaussian or ORCA to predict regioselectivity in ring-opening (e.g., with Grignard reagents) .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways .
Q. How can researchers resolve contradictions in reported biological activity data for cyclopropane derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in enzyme inhibition may arise from buffer pH or co-solvents .
- Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate variables affecting bioactivity .
Q. What advanced analytical techniques are suitable for tracking derivatization reactions involving this compound?
- Methodological Answer :
- LC-MS/MS : Quantify reaction intermediates with high sensitivity .
- X-ray crystallography : Resolve 3D structures of adducts (e.g., urea derivatives) to confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
